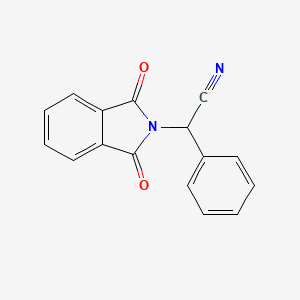

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c17-10-14(11-6-2-1-3-7-11)18-15(19)12-8-4-5-9-13(12)16(18)20/h1-9,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDPXUZYZAVZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline ring system. This intermediate is then reacted with benzyl cyanide under specific conditions to introduce the phenylacetonitrile group. The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of isoindoline-2,3-dione derivatives.

Reduction: Formation of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetamide.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Biological Activity : Methoxy and benzyl substituents in indole derivatives (e.g., compound 4h in ) enhance receptor binding affinity, whereas the nitrile group in the target compound may limit such interactions due to its electron-withdrawing nature.

- Reactivity: The acetyl chloride analog (C₁₀H₆ClNO₂) exhibits higher electrophilicity than the nitrile derivative, making it more suitable for acylation reactions .

Crystallographic and Conformational Differences

Crystallographic studies highlight distinct conformational behaviors:

- Dihedral Angles: In 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, dihedral angles between the nitrile and isoindole-dione planes are 69.0° and 77.0°, indicating a non-planar structure that may influence packing efficiency . The phenyl group in the target compound likely exacerbates this torsional strain.

- Hydrogen Bonding: Sulfanyl-containing analogs (e.g., quinazolinone derivatives in ) exhibit stronger hydrogen-bonding capabilities due to sulfur’s polarizability, unlike the nitrile group, which participates weakly in such interactions.

Biologische Aktivität

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 203.19 g/mol

- CAS Number : 23101-87-3

Antiproliferative Effects

Recent studies have indicated that compounds related to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenyacetonitrile exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of similar structures have shown IC values ranging from 1.184 µM to 53.39 µM against human colon cancer cell lines (HCT116), indicating potent cytotoxic effects compared to standard treatments like cabozantinib .

| Compound | IC (µM) | Remarks |

|---|---|---|

| 3c | 1.184 ± 0.06 | High cytotoxicity |

| 3a | 9.379 ± 0.50 | Noteworthy activity |

| Cabozantinib | 16.350 ± 0.86 | Reference drug |

| 3f | 113.500 ± 6.00 | Least cytotoxic |

The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. For example, treatment with compound 3c led to a significant increase in cells arrested at the G0/G1 phase, suggesting a blockage in the cell cycle progression which is critical for cancer cell proliferation .

Selectivity and Toxicity

In evaluating selectivity towards cancer cells versus normal cells, compounds such as 3c and 3e have demonstrated substantial selectivity indices (SI). Compound 3c exhibited a SI greater than 20 against colorectal cancer cells compared to WI38 normal cells, indicating its potential for therapeutic use with reduced toxicity .

Case Studies

A notable study involving a series of isoindole derivatives highlighted their potential as dual inhibitors targeting VEGFR-2 and c-Met TK pathways. These compounds not only displayed significant antiproliferative activity but also showed promise in selectively targeting cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.